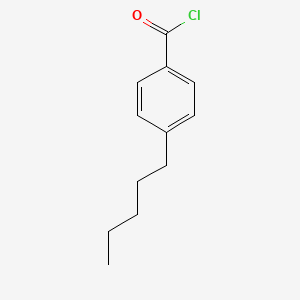

4-Pentylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pentylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBRKYLXMNQFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068520 | |

| Record name | Benzoyl chloride, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-65-7 | |

| Record name | 4-Pentylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Pentylbenzoyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Pentylbenzoyl Chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of the core chemical properties, synthesis, and reactivity of this compound (CAS No: 49763-65-7), a key intermediate in various organic syntheses.

Core Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its fundamental physical and chemical identifiers are summarized below, providing a quantitative basis for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClO | [2][3][4] |

| Molecular Weight | 210.70 g/mol | [1][5] |

| Appearance | Liquid | [1] |

| Density | 1.036 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.53 | [1] |

| Boiling Point | 95 °C at 0.20 mmHg | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| InChI Key | FBBRKYLXMNQFQU-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and quality control of chemical compounds. While detailed spectra are often proprietary, the following information has been noted in public databases.

| Spectroscopy | Details | Reference |

| ¹H NMR | A proton NMR spectrum is available. The spectrum was recorded using deuterated chloroform (CDCl₃) as the solvent. | [7][8] |

| Mass Spectrometry | Mass spectrometry data is available, which is essential for determining the compound's molecular weight and fragmentation pattern. | [5] |

Reactivity and Stability

As an acyl chloride, this compound exhibits reactivity characteristic of this functional group. It is a potent acylating agent.

-

Hydrolysis: It reacts vigorously with water and moisture, leading to hydrolysis that yields 4-pentylbenzoic acid and corrosive hydrochloric acid gas.[9][10] This necessitates handling under anhydrous conditions.[9]

-

Acylation Reactions: It readily reacts with nucleophiles. Alcohols are converted to their corresponding esters, and amines to amides.[9] These reactions are fundamental in the synthesis of a wide array of more complex molecules.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can acylate aromatic compounds, forming substituted ketones.[9]

-

Stability and Storage: The compound is moisture-sensitive.[11] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[10][11] It is incompatible with water, alcohols, amines, strong bases, and strong oxidizing agents.[10]

Key Reactions and Synthesis

The chemical utility of this compound is defined by its reactions. The diagrams below illustrate its synthesis and primary reactive pathways.

Experimental Protocols

Synthesis of this compound

A well-established method for the preparation of 4-alkylbenzoyl chlorides is documented in Organic Syntheses.[6] The following protocol is an adaptation of that procedure.

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents and produces HCl gas.

Materials:

-

n-Pentylbenzene

-

Oxalyl chloride

-

Aluminum chloride (anhydrous)

-

Methylene chloride (dry)

-

Crushed ice

-

Calcium chloride

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet tube), a mixture of oxalyl chloride and anhydrous aluminum chloride in dry methylene chloride is prepared and stirred.

-

A solution of n-pentylbenzene in dry methylene chloride is added dropwise from the dropping funnel to the stirred mixture at a controlled temperature (typically 0–5 °C).

-

After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.

-

The reaction mixture volume is reduced by distillation to remove excess solvent and volatile byproducts.[6]

-

The concentrated solution is cooled in an ice-salt bath and then slowly poured onto a stirred mixture of crushed ice and calcium chloride, maintaining the temperature below 5 °C.[6]

-

The organic layer is quickly separated, washed with cold water and a cold, dilute potassium hydroxide solution to remove acidic impurities, and then washed again with cold water.[6]

-

The organic layer is dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield pure this compound, which has a boiling point of 95°C at 0.20 mm Hg.[6]

General Workflow for Acylation Reactions

The following diagram outlines a typical workflow for using this compound as an acylating agent.

Safety and Hazard Information

This compound is a corrosive material that requires careful handling. Adherence to safety protocols is essential.

| Hazard Category | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1][12] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][12] |

| Hazard Class | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [5] |

| Storage Class | 8A - Combustible corrosive hazardous materials | |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | [5][12] |

| Personal Protective Equipment | Face shield, chemical-resistant gloves, safety goggles, and a suitable respirator are recommended. |

References

- 1. This compound 96 49763-65-7 [sigmaaldrich.com]

- 2. 4-n-Pentylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 3. pschemicals.com [pschemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C12H15ClO | CID 170812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. echemi.com [echemi.com]

A Technical Guide to 4-Pentylbenzoyl Chloride (CAS: 49763-65-7)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Pentylbenzoyl chloride, a versatile chemical intermediate. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is an acyl chloride derivative of benzoic acid, characterized by a pentyl group at the 4-position of the benzene ring. This substitution pattern makes it a useful building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 49763-65-7 | [2][3][4][5] |

| Molecular Formula | C12H15ClO | [2][3][4][5] |

| Molecular Weight | 210.70 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.036 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.53 | [3] |

| Boiling Point | 95 °C at 0.20 mmHg | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Purity | >96% (Sigma-Aldrich), >98.0% (TCI) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][5] |

| Synonyms | 4-Amylbenzoyl Chloride, p-Pentylbenzoyl chloride, 4-n-Pentylbenzoyl chloride | [1][5] |

| InChI | 1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3 | [5] |

| InChIKey | FBBRKYLXMNQFQU-UHFFFAOYSA-N | [5] |

| SMILES | CCCCCc1ccc(cc1)C(Cl)=O | [3] |

Synthesis

A well-established and reliable method for the preparation of this compound is through the Friedel-Crafts acylation of pentylbenzene.[6] This one-step synthesis offers good yields and produces a product that is apparently free of positional isomers.[6]

Experimental Protocol: Synthesis of this compound

This procedure is based on the method described in Organic Syntheses.[6]

Materials:

-

Pentylbenzene

-

Oxalyl chloride

-

Aluminum chloride (anhydrous)

-

Methylene chloride (dry)

-

Ice

-

Calcium chloride

-

Anhydrous sodium sulfate

-

Ether

-

5% Potassium hydroxide solution

Equipment:

-

Three-necked, round-bottomed flask

-

Mechanical stirrer

-

Pressure-equalized addition funnel

-

Drying tube

-

Syringe

-

Vigreux column for distillation

Procedure:

-

A 100-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL pressure-equalized addition funnel fitted with a drying tube, and a rubber septum.

-

Dry methylene chloride (27 mL) and 8.9 g (0.067 mol) of anhydrous aluminum chloride are added to the flask.

-

With stirring, 17.1 g (11.5 mL, 0.135 mol) of oxalyl chloride is added over 5 minutes via syringe.

-

A solution of 10.0 g (11.6 mL, 0.067 mol) of pentylbenzene in 25 mL of dry methylene chloride is added dropwise from the addition funnel over 45 minutes. The reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The reaction mixture is reduced to about half its original volume by distillation.

-

Approximately 40 mL of fresh dry methylene chloride is added, and the solution is cooled to 0°C.

-

The cold solution is slowly poured onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, maintaining the temperature below 5°C.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation at reduced pressure.

-

The residual liquid is dissolved in 50 mL of ether, cooled to 0°C, and extracted with 5 mL of cold 5% potassium hydroxide solution, followed by two washes with 15-mL portions of cold water.

-

The ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation at reduced pressure.

-

The final product is purified by distillation through a Vigreux column to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

As an acyl chloride, this compound is a reactive compound that serves as a versatile intermediate in organic synthesis.[7] Its primary reactivity centers around nucleophilic acyl substitution.

Key Reactions:

-

Hydrolysis: Reacts with water to form 4-pentylbenzoic acid and hydrochloric acid.[7] This necessitates handling under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form the corresponding esters.

-

Aminolysis: Reacts with amines to form amides.

-

Friedel-Crafts Acylation: Can be used to introduce the 4-pentylbenzoyl group onto other aromatic rings in the presence of a Lewis acid catalyst.[7]

Applications:

The primary application of this compound is as a chemical intermediate. It is particularly useful for synthesizing molecules where the 4-pentylphenyl group is desired.

-

Liquid Crystals: It is a useful intermediate for the preparation of diaryl esters that exhibit mesomorphic (liquid crystal) properties.[6]

-

Organic Synthesis: It was used in the synthesis of a 3-O-acyl derivative of betulinic acid.

-

Precursor to other functional groups: this compound can be readily converted to other functional groups. For example, the corresponding 4-pentylbenzoic acid can be obtained quantitatively by hydrolysis, which can then be used to prepare 4-pentylanilines via the Schmidt reaction.[6] It can also be a starting material for the preparation of aromatic aldehydes and nitriles.[6]

Diagram 2: Role of this compound as a Chemical Intermediate

Caption: Reactivity of this compound with various nucleophiles.

Safety and Handling

This compound is classified as a corrosive substance.[1][3][5] It causes severe skin burns and eye damage.[1][5] It may also be corrosive to metals.[1]

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

-

Store in a tightly closed, corrosion-resistant container in a dry and well-ventilated place.[1]

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table 4: Spectral Information

| Technique | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry | Available |

| IR Spectroscopy | Available |

| Raman Spectroscopy | Available |

Source:[5]

Detailed spectral data can be accessed through various chemical databases such as PubChem and supplier websites.[5]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. Its utility as a chemical intermediate makes it a valuable compound for researchers and scientists in various fields, including materials science and drug discovery. Proper handling and safety precautions are essential when working with this corrosive compound.

References

- 1. This compound | 49763-65-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | CAS 49763-65-7 [matrix-fine-chemicals.com]

- 3. 4-戊基苯甲酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS RN 49763-65-7 | Fisher Scientific [fishersci.ca]

- 5. This compound | C12H15ClO | CID 170812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

Synthesis of 4-Pentylbenzoyl chloride from amylbenzene

An In-depth Technical Guide to the Synthesis of 4-Pentylbenzoyl Chloride from Amylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable intermediate in the synthesis of various organic molecules, including liquid crystals and pharmacologically active compounds. The synthesis commences from amylbenzene (also known as pentylbenzene) and can proceed through two primary routes: a direct one-step acylation or a multi-step sequence involving the formation and subsequent conversion of a carboxylic acid intermediate. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with both synthetic strategies.

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound from amylbenzene are outlined below. Route 1 offers a direct conversion, while Route 2 proceeds through a 4-pentylbenzoic acid intermediate.

Caption: Overview of the two synthetic routes from amylbenzene to this compound.

Route 1: Direct One-Step Synthesis

This method provides a direct conversion of amylbenzene to this compound via a Friedel-Crafts type acylation using oxalyl chloride and a Lewis acid catalyst. This procedure is adapted from a well-established protocol.[1]

Experimental Protocol

Reaction Scheme:

C₆H₅(CH₂)₄CH₃ + (COCl)₂ --(AlCl₃, CH₂Cl₂)--> CH₃(CH₂)₄C₆H₄COCl + CO + HCl

A solution of amylbenzene in dry methylene chloride is added dropwise to a stirred mixture of aluminum chloride and an excess of oxalyl chloride in dry methylene chloride. The reaction temperature is maintained at 20–25°C. Following the addition, the reaction mixture is worked up by pouring it onto a mixture of crushed ice and calcium chloride. The organic layer is separated, dried, and the solvent removed under reduced pressure. The final product is purified by vacuum distillation.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |

| Amylbenzene | 148.25 | 10.0 | 0.067 | 11.6 |

| Oxalyl chloride | 126.93 | 17.1 | 0.135 | 11.5 |

| Aluminum chloride | 133.34 | 8.9 | 0.067 | - |

| Dry Methylene Chloride | 84.93 | - | - | 67 |

Procedure:

-

A 100-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalized addition funnel fitted with a drying tube, and a rubber septum.

-

Dry methylene chloride (27 mL) and aluminum chloride (8.9 g, 0.067 mol) are added to the flask.

-

Stirring is initiated, and oxalyl chloride (17.1 g, 0.135 mol) is added over 5 minutes via syringe.

-

A solution of amylbenzene (10 g, 0.067 mol) in 40 mL of dry methylene chloride is added dropwise over 1 hour, maintaining the temperature at 20–25°C.

-

The reaction volume is reduced by half via distillation to remove excess solvent and oxalyl chloride.

-

40 mL of fresh dry methylene chloride is added, and the solution is cooled to 0°C.

-

The cold solution is slowly poured onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, keeping the temperature below 5°C.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by distillation under reduced pressure.

-

The crude product is dissolved in 50 mL of ether, cooled to 0°C, and washed with cold 5% potassium hydroxide solution and then with cold water.

-

The ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The final product is purified by vacuum distillation, affording 7.80–7.82 g (55% yield) of this compound.[1]

Product Characterization:

-

Boiling Point: 95°C (0.20 mm Hg)[1]

Route 2: Multi-Step Synthesis

This route involves three distinct steps: Friedel-Crafts acylation of amylbenzene to form 4-pentylacetophenone, oxidation of the ketone to 4-pentylbenzoic acid, and finally, conversion of the carboxylic acid to the desired this compound.

Caption: Workflow for the multi-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Amylbenzene

Reaction Scheme:

C₆H₅(CH₂)₄CH₃ + (CH₃CO)₂O --(AlCl₃)--> CH₃(CH₂)₄C₆H₄COCH₃ + CH₃COOH

This reaction introduces an acetyl group onto the benzene ring of amylbenzene, predominantly at the para position due to the ortho, para-directing nature of the alkyl group.

Experimental Protocol (Adapted from a similar procedure): [2]

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |

| Amylbenzene | 148.25 | 20.0 | 0.135 | 23.2 |

| Acetic Anhydride | 102.09 | 15.2 | 0.149 | 14.0 |

| Aluminum Chloride | 133.34 | 40.0 | 0.300 | - |

| Toluene (solvent) | 92.14 | - | - | 100 |

Procedure:

-

A 250-mL three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Anhydrous aluminum chloride (40.0 g, 0.300 mol) and 50 mL of dry toluene are placed in the flask.

-

A mixture of amylbenzene (20.0 g, 0.135 mol), acetic anhydride (15.2 g, 0.149 mol), and 50 mL of dry toluene is added dropwise from the funnel with stirring.

-

After the addition is complete, the mixture is heated to approximately 90°C until the evolution of hydrogen chloride gas ceases.

-

The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with 10% sodium hydroxide solution, and then twice with water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The solvent (toluene) is removed by distillation, and the product, 4-pentylacetophenone, is purified by vacuum distillation.

Step 2: Oxidation of 4-Pentylacetophenone to 4-Pentylbenzoic Acid

Reaction Scheme (Haloform Reaction):

CH₃(CH₂)₄C₆H₄COCH₃ + 3NaOCl --> CH₃(CH₂)₄C₆H₄COONa + CHCl₃ + 2NaOH CH₃(CH₂)₄C₆H₄COONa + HCl --> CH₃(CH₂)₄C₆H₄COOH + NaCl

The haloform reaction is an effective method for converting methyl ketones into carboxylic acids.[3][4][5][6][7][8] In this step, 4-pentylacetophenone is oxidized using sodium hypochlorite to yield the sodium salt of 4-pentylbenzoic acid, which is then acidified to produce the free carboxylic acid.

Experimental Protocol (Generalized Procedure):

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |

| 4-Pentylacetophenone | 190.28 | 19.0 | 0.100 | - |

| Sodium Hypochlorite (10-15% solution) | 74.44 | - | - | ~470-700 |

| Sodium Hydroxide | 40.00 | 8.0 | 0.200 | - |

| Hydrochloric Acid (conc.) | 36.46 | - | - | As needed |

Procedure:

-

In a flask equipped with a stirrer, 4-pentylacetophenone (19.0 g, 0.100 mol) is dissolved in a suitable solvent like dioxane or THF.

-

A solution of sodium hydroxide (8.0 g, 0.200 mol) in water is added.

-

The mixture is cooled in an ice bath, and a commercial sodium hypochlorite solution (e.g., bleach, containing at least 3 molar equivalents of NaOCl) is added dropwise with vigorous stirring, maintaining the temperature below 20°C.

-

After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Excess sodium hypochlorite is destroyed by adding a small amount of sodium bisulfite.

-

The mixture is acidified with concentrated hydrochloric acid until a precipitate of 4-pentylbenzoic acid forms.

-

The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Product Characterization:

-

Appearance: White to off-white solid.[9]

-

Solubility: Soluble in organic solvents like ethanol and acetone, with limited solubility in water.[9]

Step 3: Conversion of 4-Pentylbenzoic Acid to this compound

Reaction Scheme:

CH₃(CH₂)₄C₆H₄COOH + SOCl₂ --> CH₃(CH₂)₄C₆H₄COCl + SO₂ + HCl

The final step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride.[10] Other reagents like oxalyl chloride or phosphorus pentachloride can also be used.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |

| 4-Pentylbenzoic Acid | 192.25 | 19.2 | 0.100 | - |

| Thionyl Chloride | 118.97 | 14.3 | 0.120 | 8.7 |

| Dry Dichloromethane (DCM) | 84.93 | - | - | 100 |

| Triethylamine | 101.19 | 13.1 | 0.130 | 18.1 |

Procedure:

-

In a dry flask under a nitrogen atmosphere, 4-pentylbenzoic acid (19.2 g, 0.100 mol) is dissolved in dry dichloromethane (100 mL).

-

Triethylamine (13.1 g, 0.130 mol) is added to the solution.

-

The mixture is cooled to -15 to -10°C.

-

Thionyl chloride (14.3 g, 0.120 mol) is added dropwise over 20-30 minutes, maintaining the low temperature.

-

The reaction temperature is raised to 0°C and stirred for 30-60 minutes.

-

The reaction mixture can be used directly for subsequent reactions, or the product can be isolated.

-

For isolation, the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by vacuum distillation.

Summary of Quantitative Data

| Synthesis Route | Starting Material | Key Intermediates | Final Product | Overall Yield |

| Route 1 (Direct) | Amylbenzene | - | This compound | ~55% |

| Route 2 (Multi-step) | Amylbenzene | 4-Pentylacetophenone, 4-Pentylbenzoic acid | This compound | Yields for each step are typically high, but the overall yield will be a product of the individual step yields. |

Disclaimer: The provided experimental protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Haloform reaction - Wikipedia [en.wikipedia.org]

- 4. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Haloform Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CAS 26311-45-5: 4-Pentylbenzoic acid | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

4-Pentylbenzoyl chloride molecular structure and formula

This technical guide provides a comprehensive overview of 4-Pentylbenzoyl chloride, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. This document details its molecular structure, physicochemical properties, synthesis protocols, and key reactions, presenting quantitative data in accessible tables and illustrating workflows with diagrams.

Molecular Structure and Formula

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a pentyl group and a carbonyl chloride group at the para position.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C₁₂H₁₅ClO[1][2][3][4] |

| CAS Number | 49763-65-7[1][3][4] |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)Cl[1][3] |

| InChI Key | FBBRKYLXMNQFQU-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Quantitative Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 210.70 g/mol [1][3] |

| Appearance | Liquid[3] |

| Density | 1.036 g/mL at 25 °C[3] |

| Boiling Point | 95 °C at 0.20 mmHg[5] |

| Refractive Index | n20/D 1.53[3] |

| Flash Point | 113 °C (closed cup)[3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 4-pentylbenzoic acid. The following is a detailed experimental protocol adapted from established methods.

Experimental Protocol: Synthesis from 4-Pentylbenzoic Acid

Materials:

-

4-Pentylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ice bath

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylbenzoic acid in an excess of thionyl chloride. Alternatively, use a stoichiometric amount of oxalyl chloride in an inert solvent like anhydrous DCM.

-

Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride, or HCl, CO, and CO₂ for oxalyl chloride).

-

After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

As an acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution. This reactivity makes it a valuable intermediate in the synthesis of various organic molecules.

General Reactions: Acyl chlorides like this compound react with a variety of nucleophiles to form different functional groups:

-

Water: Hydrolyzes to form the corresponding carboxylic acid (4-pentylbenzoic acid).

-

Alcohols: React to form esters.

-

Amines: React to form amides.

-

Carboxylates: React to form acid anhydrides.

A notable application is its use in the synthesis of 3-O-acyl derivatives through reaction with betulinic acid.

References

Spectroscopic Data and Analysis of 4-Pentylbenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Pentylbenzoyl chloride, a key intermediate in various chemical syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such spectra, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to -COCl) |

| ~7.3 | Doublet | 2H | Aromatic Protons (meta to -COCl) |

| ~2.7 | Triplet | 2H | -CH₂- attached to aromatic ring |

| ~1.6 | Multiplet | 2H | -CH₂- |

| ~1.3 | Multiplet | 4H | -(CH₂)₂- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl Carbon (-COCl) |

| ~145 | Aromatic Carbon (para to pentyl) |

| ~134 | Aromatic Carbon (ipso to -COCl) |

| ~130 | Aromatic Carbon (ortho to -COCl) |

| ~129 | Aromatic Carbon (meta to -COCl) |

| ~36 | -CH₂- attached to aromatic ring |

| ~31 | -CH₂- |

| ~30 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1770 | Strong | C=O Stretch (Acid Chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1200 | Strong | C-O Stretch |

| ~850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 210/212 | High | Molecular Ion [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 175 | High | [M-Cl]⁺ |

| 149 | Medium | [M-C₅H₁₁]⁺ |

| 91 | High | Tropylium Ion [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution should be free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a suitable capillary column.

-

Data Acquisition: A small volume of the sample solution is injected into the hot GC inlet, where it is vaporized. The components are separated on the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the mass spectrum is recorded.

-

Data Processing: The resulting chromatogram shows the separation of components over time, and the mass spectrum for each peak can be analyzed to identify the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Physical Properties of 4-Pentylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Pentylbenzoyl chloride, a significant intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing reliable data and procedural insights.

Core Physical Properties

This compound is a liquid at room temperature. Its key physical characteristics, namely its boiling point and density, are critical parameters for its handling, purification, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 95 °C | at 0.20 mmHg |

| Density | 1.036 g/mL | at 25 °C |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Determination of Boiling Point via Vacuum Distillation

The boiling point of this compound was determined under reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point or have very high boiling points.

Methodology:

-

Apparatus Setup: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask, is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure. A Vigreux column is inserted between the flask and the distillation head to improve the separation efficiency.

-

Sample Preparation: The crude this compound is placed into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is carefully evacuated to the desired pressure, in this case, 0.20 mmHg.

-

Heating: The flask is gently heated using an oil bath or a heating mantle.

-

Data Collection: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The first fraction (forerun) is typically discarded, and the main fraction is collected.[1]

-

Purification: The process of distillation also serves as the final purification step for the compound.[1]

Determination of Density for a Liquid Compound

The density of a liquid is its mass per unit volume and is a fundamental physical property.

Methodology:

-

Mass Measurement: The mass of a clean, dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is accurately measured using an analytical balance.[2]

-

Volume Measurement: The liquid, this compound, is carefully added to the volumetric flask up to the calibration mark. Care is taken to avoid air bubbles and to ensure the meniscus is read correctly at eye level.

-

Final Mass Measurement: The mass of the volumetric flask containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its known volume.[2][3] The temperature of the liquid is recorded as density is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a general and widely used method for the synthesis of acyl chlorides from carboxylic acids, a logical relationship relevant to this compound.

Caption: General synthesis pathway for acyl chlorides.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Pentylbenzoyl Chloride

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This in-depth guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 4-Pentylbenzoyl chloride, a corrosive compound utilized in organic synthesis.

Chemical and Physical Properties

This compound is a combustible liquid that is highly reactive, particularly with water and other nucleophilic reagents.[1] A thorough understanding of its physical and chemical properties is the first step in ensuring its safe use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClO | [2][3][4][5] |

| Molecular Weight | 210.70 g/mol | [2][6] |

| CAS Number | 49763-65-7 | [5][6] |

| Appearance | Liquid | [1] |

| Density | 1.036 g/mL at 25 °C | |

| Refractive Index | n20/D 1.53 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Boiling Point | 225 - 227 °C | [1] |

| Water Solubility | Decomposes | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive effects on skin and eyes.[2][7]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage |

Pictogram:

-

GHS05: Corrosion

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Caption: Required engineering controls and personal protective equipment for handling this compound.

General Handling Procedures

-

Work should be conducted exclusively in a well-ventilated chemical fume hood.[8]

-

Avoid breathing mists, vapors, or spray.[8]

-

Do not allow the substance to come into contact with water or moisture, as it reacts to liberate toxic hydrogen chloride gas.[8]

-

Wash hands thoroughly after handling.[9]

-

Keep containers tightly closed when not in use.[8]

Storage Conditions

-

Keep containers tightly closed to prevent contact with moisture.[8]

-

Store in a designated corrosives area, away from incompatible materials such as strong bases, alcohols, and metals.[8]

-

Store locked up.[8]

Experimental Workflow: A General Protocol for Using this compound

The following diagram outlines a generalized workflow for incorporating a corrosive liquid like this compound into a chemical reaction. This protocol should be adapted to the specific requirements of the experiment.

Caption: A generalized experimental workflow for the safe use of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |

Accidental Release Measures

In the event of a spill, the following logical steps should be taken to ensure safety and proper cleanup.

Caption: Logical flow of actions for responding to a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire and will react with the material.

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8] Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains.[8]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the substance's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C12H15ClO | CID 170812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pschemicals.com [pschemicals.com]

- 6. 4-n-Pentylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide on the Reactivity and Stability of 4-Pentylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 4-Pentylbenzoyl chloride. The information contained herein is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound in synthetic chemistry.

Chemical Properties and Identification

This compound is an acyl chloride derivative of benzoic acid, characterized by a pentyl group at the para position of the benzene ring. This structural feature imparts lipophilic character to the molecule, making it a valuable intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and liquid crystals.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| CAS Number | 49763-65-7 |

| Appearance | Liquid |

| Density | 1.036 g/mL at 25 °C |

| Refractive Index | n20/D 1.53 |

| Boiling Point | 95 °C at 0.20 mmHg[1] |

Reactivity Profile

As a typical acyl chloride, this compound is a highly reactive compound, primarily serving as an acylating agent. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.

Hydrolysis

This compound reacts readily with water to form 4-pentylbenzoic acid and hydrochloric acid. This reaction is typically vigorous and is a primary consideration for handling and storage, as even atmospheric moisture can lead to degradation.[2] The electron-donating nature of the para-pentyl group is expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzoyl chloride by destabilizing the partial positive charge on the carbonyl carbon in the transition state.

Reactions with Nucleophiles

This compound is an excellent electrophile for a variety of nucleophiles:

-

Alcohols: Reacts with alcohols to form the corresponding esters.

-

Amines: Reacts with ammonia and primary or secondary amines to yield amides.[2]

-

Carboxylates: Can react with carboxylate salts to form acid anhydrides.

These reactions are fundamental in organic synthesis for the introduction of the 4-pentylbenzoyl moiety into a target molecule.

Friedel-Crafts Acylation

A key application of this compound is in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate aromatic compounds to produce aryl ketones.[3] The resulting ketone product is deactivated towards further acylation, which prevents polysubstitution.[3]

Stability

The stability of this compound is a critical factor in its storage and handling. Like other acyl chlorides, it is susceptible to degradation by moisture and heat.

Moisture Sensitivity

The primary route of degradation is hydrolysis. Therefore, it is imperative to store this compound under anhydrous conditions. Containers should be tightly sealed, and the use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][4] Even brief exposure to humid air can lead to the formation of 4-pentylbenzoic acid and HCl gas, which will be noticeable as fuming.[5]

Thermal Stability

Storage Recommendations

For long-term storage, this compound should be kept in a cool, dry, and well-ventilated area in its original, tightly sealed container.[4][6] Storage in a corrosives cabinet is appropriate. To prolong shelf life, flushing the container with an inert gas before sealing is a good practice.[2]

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Amylbenzene (4-pentylbenzene)

-

Oxalyl chloride

-

Aluminum chloride (anhydrous)

-

Methylene chloride (dry)

-

Ether

-

5% Potassium hydroxide solution (cold)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalized addition funnel with a drying tube, and a rubber septum, add dry methylene chloride (27 mL) and anhydrous aluminum chloride (8.9 g, 0.067 mol).

-

Begin stirring and add oxalyl chloride (17.1 g, 0.135 mol) via syringe through the septum over 5 minutes.

-

Replace the septum with a thermometer and add a solution of amylbenzene (10 g, 0.067 mol) in dry methylene chloride (40 mL) dropwise from the addition funnel, maintaining the temperature between 20-25 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Reduce the volume of the reaction mixture by approximately half via distillation to remove excess oxalyl chloride and solvent.

-

Add 40 mL of fresh, dry methylene chloride and cool the solution to 0 °C in an ice-salt bath.

-

Slowly pour the cold solution onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, ensuring the temperature remains below 5 °C.

-

Rapidly separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound (bp 95 °C at 0.20 mm).[1]

Friedel-Crafts Acylation of Benzene with this compound

Materials:

-

This compound

-

Benzene (dry)

-

Aluminum chloride (anhydrous)

-

Methylene chloride (dry)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a dry three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry methylene chloride under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in dry methylene chloride to the dropping funnel and add it dropwise to the stirred suspension over 10-15 minutes.

-

After the addition, add a solution of dry benzene (1.0 equivalent) in dry methylene chloride dropwise in the same manner.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product, 4-pentylphenyl ketone, can be further purified by vacuum distillation or recrystallization.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using standard analytical techniques.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (doublets in the range of 7.3-8.1 ppm), the methylene group adjacent to the benzene ring (a triplet around 2.7 ppm), the other methylene groups of the pentyl chain (multiplets between 1.3-1.7 ppm), and the terminal methyl group (a triplet around 0.9 ppm).[7]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 165-175 ppm.[8][9] Other signals will correspond to the aromatic carbons and the carbons of the pentyl chain.

-

FTIR: The infrared spectrum will exhibit a strong, characteristic carbonyl (C=O) stretching vibration for the acyl chloride functional group at a high frequency, typically around 1770-1800 cm⁻¹.[10] The presence of a broad absorption band in the 2500-3300 cm⁻¹ region would indicate hydrolysis to the corresponding carboxylic acid.

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

Caption: Common reactions of this compound.

General Handling and Storage Workflow

Caption: Recommended workflow for handling and storage.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. download.basf.com [download.basf.com]

- 5. reddit.com [reddit.com]

- 6. chemos.de [chemos.de]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Pentylbenzoyl Chloride

This technical guide provides a comprehensive overview of 4-Pentylbenzoyl chloride, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, key synthetic protocols, and primary applications.

Chemical Identity and Synonyms

IUPAC Name: this compound[1]

Synonyms:

-

p-Pentylbenzoyl chloride[1]

-

4-n-Amylbenzoyl chloride

-

Benzoyl chloride, 4-pentyl-[1]

-

4-n-Pentylbenzoyl chloride

-

4-Pentylbenzene-1-carbonyl chloride

-

p-(n-Amyl)benzoyl chloride[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 49763-65-7 | [1] |

| Molecular Formula | C₁₂H₁₅ClO | [1] |

| Molecular Weight | 210.70 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, irritating | [2] |

| Boiling Point | 95°C at 0.20 mmHg | [3] |

| Density | 1.036 g/mL at 25 °C | |

| Refractive Index | n20/D 1.53 | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ether, acetone). Reacts vigorously with protic solvents (e.g., water, alcohols). | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Friedel-Crafts acylation reactions are provided below. These protocols are foundational for its use in further synthetic applications.

Synthesis of this compound

This protocol describes the preparation of this compound from amylbenzene via a Friedel-Crafts acylation reaction with oxalyl chloride.[3]

Materials:

-

Amylbenzene

-

Oxalyl chloride

-

Aluminum chloride (anhydrous)

-

Methylene chloride (dry)

-

Calcium chloride

-

Potassium hydroxide solution (5%)

-

Sodium sulfate (anhydrous)

-

Ether

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Septum

-

Syringe

-

Thermometer

-

Addition funnel

-

Ice-salt bath

-

Separatory funnel

-

Vigreux column

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, add 27 mL of dry methylene chloride and 8.9 g (0.067 mol) of anhydrous aluminum chloride.[3]

-

Begin stirring and add 17.1 g (0.135 mol) of oxalyl chloride over 5 minutes using a syringe through a septum.[3]

-

Replace the septum with a thermometer and add a solution of 10 g (0.067 mol) of amylbenzene in 40 mL of dry methylene chloride dropwise over 1 hour, maintaining the temperature at 20-25°C.[3]

-

Reduce the reaction mixture to about half its original volume by distillation.[3]

-

Add approximately 40 mL of fresh dry methylene chloride and cool the solution to 0°C in an ice-salt bath.[3]

-

Slowly pour the cold solution onto a stirred mixture of 170 g of crushed ice and 10 g of calcium chloride, keeping the temperature below 5°C.[3]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

-

Filter the mixture and remove the solvent by distillation under reduced pressure.[3]

-

Dissolve the residual liquid in 50 mL of ether, cool to 0°C, and extract with 5 mL of cold 5% potassium hydroxide solution, followed by two washes with 15-mL portions of cold water.[3]

-

Separate the ether solution and dry it over anhydrous sodium sulfate.[3]

-

Filter the mixture and remove the solvent by distillation at reduced pressure.[3]

-

Purify the product by distillation through a Vigreux column to afford pure this compound.[3]

Friedel-Crafts Acylation using an Analogous Acyl Chloride

The following is a general procedure for a Friedel-Crafts acylation reaction, a common application for acyl chlorides like this compound. This specific example details the synthesis of 4-Hydroxy-4'-pentyloxybenzophenone using 4-pentyloxybenzoyl chloride and phenol, which is structurally similar to the target compound.

Materials:

-

Phenol

-

4-Pentyloxybenzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Condenser with drying tube

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL three-necked round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (100 mL) and cool to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve phenol (1.0 equivalent) and 4-pentyloxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).

-

Slowly add the solution from the beaker to the cooled aluminum chloride suspension via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane (50 mL each).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of this compound from Amylbenzene.

Caption: General workflow for Friedel-Crafts acylation.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis:

-

Liquid Crystals: Acyl chlorides are crucial in the synthesis of liquid crystalline materials. The pentyl group in this compound provides the necessary alkyl chain length for the formation of mesogenic phases, making it a key building block for compounds used in display technologies.

-

Pharmaceuticals and Agrochemicals: As a reactive acylating agent, it is used to introduce the 4-pentylbenzoyl moiety into larger molecules. This can be a key step in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals, where the lipophilic pentyl group can modify the biological activity and pharmacokinetic properties of the final compound.[4][5]

-

Organic Synthesis: It serves as a versatile reagent for the preparation of esters, amides, and ketones through nucleophilic acyl substitution reactions.[2] This reactivity is fundamental in multi-step organic synthesis for the construction of complex molecular architectures.

References

- 1. This compound | C12H15ClO | CID 170812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

An In-depth Technical Guide to the Discovery and History of 4-Alkylbenzoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkylbenzoyl chlorides are a pivotal class of organic compounds characterized by a benzoyl chloride core substituted with an alkyl group at the para position. Their unique chemical reactivity, primarily centered around the acyl chloride functional group, has established them as indispensable building blocks in a multitude of synthetic applications. From the synthesis of advanced polymers and liquid crystals to their crucial role as intermediates in the development of novel pharmaceuticals, the influence of 4-alkylbenzoyl chlorides is widespread. This technical guide provides a comprehensive overview of the discovery, historical development, and evolution of synthetic methodologies for this important class of molecules.

Historical Context: The Dawn of Aromatic Acylation

The story of 4-alkylbenzoyl chlorides is intrinsically linked to the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Mason Crafts. In 1877, they published their seminal papers on the reaction of alkyl and acyl halides with aromatic hydrocarbons in the presence of a Lewis acid catalyst, most notably aluminum chloride.[1][2] This reaction, now universally known as the Friedel-Crafts reaction, fundamentally changed the landscape of organic synthesis by providing a reliable method for forming carbon-carbon bonds with aromatic rings.[3][4][5][6]

While Friedel and Crafts did not specifically report the synthesis of a 4-alkylbenzoyl chloride in their initial publications, their discovery of the Friedel-Crafts acylation laid the essential groundwork.[2][7] The acylation reaction, which introduces an acyl group onto an aromatic ring, became the cornerstone for the synthesis of aryl ketones, which are key precursors to 4-alkylbenzoyl chlorides.[3]

Key Historical Developments:

-

1877: Charles Friedel and James Mason Crafts discover the eponymous reaction that allows for the alkylation and acylation of aromatic rings.[1][2][7] This provides the foundational chemistry for accessing the precursors to 4-alkylbenzoyl chlorides.

-

Early 20th Century: The development of various chlorinating agents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), provides the means to convert carboxylic acids into their more reactive acid chloride counterparts.[8] This becomes a standard method for the final step in synthesizing 4-alkylbenzoyl chlorides from their corresponding 4-alkylbenzoic acids.

-

Mid to Late 20th Century: As the demand for specialty chemicals and pharmaceuticals grew, more refined and efficient methods for the synthesis of 4-alkylbenzoyl chlorides were developed. These included improvements in the Friedel-Crafts reaction and the exploration of alternative synthetic routes.[9][10]

-

Present Day: Modern synthetic chemistry continues to refine the synthesis of 4-alkylbenzoyl chlorides, with a focus on greener reaction conditions, higher yields, and improved selectivity.[11] These compounds are now readily available commercially and are widely used in both academic research and industrial applications.[12]

Caption: Timeline of key developments in the synthesis of 4-alkylbenzoyl chlorides.

Evolution of Synthetic Methodologies

The synthesis of 4-alkylbenzoyl chlorides has evolved significantly since the foundational work of Friedel and Crafts. The primary strategies involve either a multi-step process starting from an alkylbenzene or a more direct approach from a pre-functionalized aromatic compound.

The Friedel-Crafts Acylation Route

This classical and still widely used approach involves three main steps:

-

Friedel-Crafts Acylation of an Alkylbenzene: An alkylbenzene is acylated with an acyl chloride (commonly acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce a 4-alkylacetophenone. The para product is typically favored due to steric hindrance.

-

Oxidation: The resulting 4-alkylacetophenone is then oxidized to the corresponding 4-alkylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) through the haloform reaction.

-

Chlorination: The final step involves the conversion of the 4-alkylbenzoic acid to the 4-alkylbenzoyl chloride using a chlorinating agent.

Caption: General workflow for the synthesis of 4-alkylbenzoyl chlorides.

Direct Chlorination Methods

More direct routes to 4-alkylbenzoyl chlorides have also been developed to improve efficiency and reduce step count.

-

From 4-Alkylbenzoic Acids: This is the most common and direct method where the corresponding 4-alkylbenzoic acid is treated with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used reagents for this transformation.[13][14][15]

-

From 4-Alkylbenzaldehydes: It is also possible to synthesize 4-alkylbenzoyl chlorides by the direct chlorination of the corresponding 4-alkylbenzaldehyde.[10] This method can be cost-effective but may require careful control of reaction conditions to avoid side reactions, such as chlorination of the alkyl side chain.[10]

Quantitative Data on Synthetic Methods

The choice of synthetic method often depends on the desired scale, purity requirements, and the cost of starting materials and reagents. The following tables summarize typical quantitative data for the key synthetic steps.

Table 1: Friedel-Crafts Acylation of Alkylbenzenes

| Alkylbenzene | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Toluene | Acetyl chloride | AlCl₃ | CS₂ | Reflux | 2 | ~90 |

| Ethylbenzene | Acetyl chloride | AlCl₃ | Nitrobenzene | 0-5 | 3 | 85-90 |

| Cumene | Acetyl chloride | AlCl₃ | CS₂ | 0 | 4 | ~80 |

Table 2: Oxidation of 4-Alkylacetophenones

| 4-Alkylacetophenone | Oxidizing Agent | Conditions | Time (h) | Yield (%) |

| 4-Methylacetophenone | KMnO₄ | Aqueous, reflux | 8 | 75-85 |

| 4-Ethylacetophenone | NaOCl | Aqueous, rt | 4 | 80-90 |

| 4-Propylacetophenone | KMnO₄ | Aqueous, reflux | 10 | 70-80 |

Table 3: Chlorination of 4-Alkylbenzoic Acids

| 4-Alkylbenzoic Acid | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methylbenzoic acid | Thionyl chloride | Neat | Reflux | 2 | >95 |

| 4-Ethylbenzoic acid | Thionyl chloride | Neat | Reflux | 4 | ~98[4] |

| 4-Pentylbenzoic acid | Oxalyl chloride | CH₂Cl₂/DMF (cat.) | rt | 1 | ~90[9] |

| 4-Benzyloxybenzoic acid | Oxalyl chloride | Toluene/DMF (cat.) | 20 | 2 | Quantitative[13] |

Table 4: Direct Chlorination of 4-Alkylbenzaldehydes

| 4-Alkylbenzaldehyde | Conditions | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| p-Ethylbenzaldehyde | Cl₂, light irradiation | 10 | 1 | 92 | 85[10] |

| p-Ethylbenzaldehyde | Cl₂, light irradiation | 5 | 1 | 90 | 75[10] |

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylbenzoyl Chloride from 4-Ethylbenzoic Acid [4]

-

Materials: 4-ethylbenzoic acid (200 g, 1.33 mol), thionyl chloride (500 mL).

-

Procedure:

-

To a stirred solution of thionyl chloride, rapidly add 4-ethylbenzoic acid.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.

-

Distill the crude product to obtain pure 4-ethylbenzoyl chloride.

-

Protocol 2: Synthesis of 4-(Benzyloxy)benzoyl Chloride from 4-(Benzyloxy)benzoic Acid [13]

-

Materials: 4-benzyloxybenzoic acid (11.5 g, 50.4 mmol), oxalyl chloride (6.5 mL, 75.6 mmol), N,N-dimethylformamide (DMF, 0.3 mL).

-

Procedure:

-

To a suspension of 4-benzyloxybenzoic acid, add oxalyl chloride followed by a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2 hours, during which gas evolution will be observed and the mixture will become homogeneous.

-

Remove the volatile compounds under reduced pressure at 45 °C.

-

Strip the residue with toluene to afford the product as a light pink solid.

-

Protocol 3: Synthesis of p-Ethylbenzoyl Chloride from p-Ethylbenzaldehyde [10]

-

Materials: p-ethylbenzaldehyde, chlorine gas.

-

Procedure:

-

Charge a reaction vessel with p-ethylbenzaldehyde.

-

Bubble nitrogen through the liquid for one hour.

-

Commence feeding chlorine gas while irradiating with a mercury lamp.

-

Maintain the reaction temperature at 10 °C.

-

Feed 38 g of chlorine over 1 hour under atmospheric pressure.

-

The reaction progress can be monitored by gas chromatography.

-

Applications in Drug Development and Materials Science

The reactivity of the acyl chloride group makes 4-alkylbenzoyl chlorides valuable intermediates in the synthesis of a wide range of molecules.

-

Pharmaceuticals: These compounds are used to introduce the 4-alkylbenzoyl moiety into active pharmaceutical ingredients (APIs).[12] This can be crucial for modulating the pharmacological properties of a drug, such as its binding affinity to a target receptor or its metabolic stability. For example, derivatives of 4-methoxybenzoyl chloride have been used in the synthesis of potential anti-cancer agents.[14]

-

Agrochemicals: They serve as key intermediates in the production of pesticides and herbicides.[12]

-